molecular formula C12H11BrN2O2 B1284958 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 113808-88-1

1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1284958
CAS No.: 113808-88-1
M. Wt: 295.13 g/mol
InChI Key: PIBOZBTXIGCQQJ-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

This compound belongs to the fundamental class of heterocyclic compounds known as pyrazoles, which are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. The systematic nomenclature of this compound reflects its complex structural architecture, incorporating multiple functional groups and substituents that define its chemical identity and properties. According to PubChem database records, the compound is assigned the Chemical Abstracts Service registry number and maintains the molecular formula C₁₂H₁₁BrN₂O₂ with a molecular weight of 295.13 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature system designates this compound as 1-(4-bromophenyl)-3,5-dimethylpyrazole-4-carboxylic acid, clearly indicating the positional relationships of its constituent functional groups. The structural representation through Simplified Molecular Input Line Entry System notation is documented as CC1=C(C(=NN1C2=CC=C(C=C2)Br)C)C(=O)O, providing a standardized method for computational and database applications. The International Chemical Identifier string InChI=1S/C12H11BrN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,16,17) serves as a unique molecular descriptor that enables precise identification across chemical databases and literature.

The compound's classification extends beyond simple pyrazole derivatives to encompass the specific subfamily of pyrazole-4-carboxylic acids, which are distinguished by the presence of a carboxyl functional group at the 4-position of the pyrazole ring. This structural feature imparts distinctive chemical properties and reactivity patterns that differentiate these compounds from other pyrazole derivatives. Furthermore, the presence of the 4-bromophenyl substituent at the nitrogen-1 position introduces additional complexity through the incorporation of halogenated aromatic functionality, creating opportunities for diverse chemical transformations and synthetic applications.

Table 1: Molecular Properties of this compound

Property Value Source
Molecular Formula C₁₂H₁₁BrN₂O₂
Molecular Weight 295.13 g/mol
PubChem Compound Identifier 16794809
InChI Key PIBOZBTXIGCQQJ-UHFFFAOYSA-N
SMILES Notation CC1=C(C(=NN1C2=CC=C(C=C2)Br)C)C(=O)O

Historical Context in Pyrazole Chemistry

The historical development of pyrazole chemistry provides essential context for understanding the significance of this compound within the broader landscape of heterocyclic research. The foundational work in pyrazole chemistry began in the late nineteenth century when German chemist Ludwig Knorr introduced the term "pyrazole" to describe this class of compounds in 1883. This nomenclatural contribution established the systematic framework for identifying and categorizing pyrazole derivatives that continues to influence chemical literature today.

The synthetic methodology for pyrazole preparation was significantly advanced through the pioneering research of German chemist Hans von Pechmann, who developed a classical synthetic approach in 1898 involving the reaction of acetylene with diazomethane to produce pyrazole. This fundamental synthetic strategy established the groundwork for subsequent developments in pyrazole chemistry and provided researchers with reliable methods for accessing these important heterocyclic structures. The Pechmann methodology demonstrated the feasibility of constructing pyrazole rings through cycloaddition reactions, a principle that continues to inform modern synthetic approaches.

The historical significance of pyrazole chemistry extends beyond fundamental research to encompass practical applications in medicinal chemistry and pharmaceutical development. Early researchers recognized the biological potential of pyrazole derivatives, leading to the development of numerous pharmaceutically active compounds containing pyrazole frameworks. This recognition of biological activity stimulated intensive research efforts directed toward the synthesis and characterization of structurally diverse pyrazole derivatives, including carboxylic acid functionalized variants such as the compound under investigation.

The evolution of pyrazole research methodology has been characterized by continuous refinement of synthetic strategies and expanding understanding of structure-activity relationships. Contemporary research in pyrazole chemistry builds upon these historical foundations while incorporating modern analytical techniques and computational approaches to enhance the precision and efficiency of compound development. The synthesis of complex pyrazole derivatives such as this compound represents the culmination of more than a century of methodological advancement in heterocyclic chemistry.

Significance in Heterocyclic Chemistry Research

The research significance of this compound within heterocyclic chemistry stems from its unique structural features and potential applications in diverse areas of chemical research. Pyrazole derivatives have established themselves as crucial components in contemporary heterocyclic chemistry due to their remarkable structural diversity and broad spectrum of chemical properties. The specific combination of functional groups present in this compound creates opportunities for investigating fundamental principles of heterocyclic reactivity and developing new synthetic methodologies.

The presence of both carboxylic acid functionality and brominated aromatic substituents in the molecular structure provides researchers with multiple reactive sites for chemical modification and derivatization. This structural complexity enables systematic studies of regioselective reactions and allows for the exploration of diverse synthetic transformations. The carboxylic acid group serves as a versatile functional handle for amide bond formation, esterification reactions, and other carbon-oxygen bond forming processes, while the brominated aromatic system offers opportunities for metal-catalyzed cross-coupling reactions and other substitution processes.

Research investigations involving pyrazole-4-carboxylic acid derivatives have demonstrated their utility as building blocks for the construction of more complex molecular architectures. The strategic positioning of the carboxyl group at the 4-position of the pyrazole ring creates unique electronic and steric environments that influence both the reactivity and conformational behavior of these compounds. These properties make pyrazole-4-carboxylic acids valuable synthetic intermediates for accessing diverse heterocyclic frameworks and exploring structure-activity relationships in biological systems.

Properties

IUPAC Name

1-(4-bromophenyl)-3,5-dimethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBOZBTXIGCQQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)Br)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Bromophenyl Hydrazine Derivative

A crucial starting point is the preparation of 2-(2-(4-bromophenyl)hydrazino)-1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione), which is formed by diazotization and coupling reactions:

  • 4-Bromoaniline is diazotized using sodium nitrite in acidic aqueous medium at 0 °C.
  • The resulting diazonium salt is coupled with 1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione to form the hydrazino intermediate.

Cyclocondensation to Form Pyrazole Core

The hydrazino compound is reacted with 1,3-diketone substrates in ethanol with catalytic sulfuric acid under reflux conditions (typically 6 hours) to yield substituted pyrazoles:

  • The reaction proceeds via cyclocondensation forming the pyrazole ring.
  • The 4-bromophenyl group is introduced through the hydrazine derivative.
  • The product is isolated by cooling, filtration, drying, and recrystallization from ethanol.

Specific Preparation of this compound

Pyrazole Formation

  • Starting from 3,5-dimethyl-1H-pyrazole and 4-bromophenyl hydrazine or related derivatives, the pyrazole ring is constructed.
  • The 3,5-dimethyl substitution is introduced via the diketone or hydrazine precursors bearing methyl groups at appropriate positions.
  • The 4-position of the pyrazole ring is initially functionalized as a nitrile or ester group for further conversion.

Carboxylic Acid Installation

  • The carboxylic acid group at position 4 is commonly introduced by hydrolysis of the corresponding ester or acid halide intermediate.
  • According to patent literature, the pyrazole-4-carboxylic acid can be prepared by hydrolysis of the pyrazole ester or by converting the acid to its acid chloride followed by hydrolysis.
  • Hydrolysis conditions generally involve aqueous acidic or basic media under reflux.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Diazotization & Coupling 4-bromoaniline + NaNO2 in H2SO4, 0 °C, ice bath - Formation of hydrazino intermediate
Cyclocondensation Hydrazino compound + 1,3-diketone, EtOH, reflux 6h 60-75 Reflux in ethanol with catalytic sulfuric acid
Ester Hydrolysis to Acid Acid halide or ester + aqueous acid/base, reflux 70-85 Conversion to pyrazole-4-carboxylic acid

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy : ^1H and ^13C NMR confirm the substitution pattern on the pyrazole ring and the aromatic bromophenyl group.
  • IR Spectroscopy : Characteristic bands for carboxylic acid (broad O-H stretch ~3450 cm^-1, C=O stretch ~1700 cm^-1) and pyrazole ring vibrations.
  • Elemental Analysis : Confirms the molecular formula and purity of the synthesized compound.
  • Mass Spectrometry : High-resolution MS confirms molecular weight consistent with this compound.

Summary Table of Preparation Steps

Compound Starting Material(s) Reaction Type Conditions Product Yield Reference
2-(2-(4-bromophenyl)hydrazino)-1,3-diketone 4-bromoaniline, NaNO2, 1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione Diazotization & Coupling 0 °C, ice bath, aqueous acidic Not specified
1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carbonitrile (intermediate) Hydrazino compound + 1,3-diketone Cyclocondensation EtOH, reflux 6 h, sulfuric acid 60-75%
This compound Pyrazole ester or acid chloride Hydrolysis Aqueous acid/base, reflux 70-85%

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products:

  • Substituted pyrazoles
  • Oxidized or reduced derivatives
  • Coupled aromatic compounds

Scientific Research Applications

1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has several research applications:

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups : Bromine (4-bromophenyl) and chlorine (4-chlorophenyl) substituents increase molecular weight and may enhance stability or reactivity in cross-coupling reactions .
  • Electron-Donating Groups : The isopropyl group in the 4-isopropylphenyl analog reduces molecular weight (258.32 g/mol) and likely improves lipophilicity .
  • Fluorinated Derivatives : The 2,4-difluorophenyl and 4-fluorophenyl variants have lower molecular weights (~250–252 g/mol), which may enhance metabolic stability in drug design .

Positional Isomerism: The 3-chlorophenyl derivative (CAS 113808-90-5) exhibits a lower molecular weight (250.68 g/mol) compared to the 4-chlorophenyl analog (266.71 g/mol), highlighting the impact of halogen positioning on steric and electronic properties .

Commercial Availability :

  • The 4-bromophenyl derivative is widely available (≥95% purity) through suppliers like CymitQuimica, whereas fluorinated and chlorinated analogs are less commonly commercialized .

Biological Activity

1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS No. 113808-88-1) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C₁₂H₁₁BrN₂O₂
  • Molecular Weight : 295.13 g/mol
  • CAS Number : 113808-88-1

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Anticancer Activity :
    • Pyrazole derivatives have been reported to exhibit significant anticancer properties by inducing apoptosis in cancer cells. Specifically, studies indicate that compounds with similar structures can disrupt microtubule assembly and promote caspase activation in breast cancer cells (MDA-MB-231) at concentrations as low as 1 µM .
    • A study identified that certain pyrazole derivatives can inhibit the growth of multiple cancer cell lines, including lung and liver cancers, suggesting a broad spectrum of anticancer activity .
  • Anti-inflammatory Effects :
    • Pyrazole compounds are also known for their anti-inflammatory properties. They may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators .
  • Antioxidant Activity :
    • The compound has demonstrated antioxidant properties, which are essential for mitigating oxidative stress in cells. This activity is often assessed using various assays, including DPPH and ABTS radical scavenging tests .

Biological Assays and Findings

The biological activities of this compound have been evaluated through several assays:

Activity Type Assay Method IC₅₀ Value (µM) Reference
Anticancer (MDA-MB-231)Apoptosis induction1.0
AntioxidantDPPH radical scavengingNot specified
Anti-inflammatoryCOX inhibitionNot specified
Antidiabeticα-glucosidase inhibition75.62

Case Studies

  • Breast Cancer Research :
    A study focused on the effects of pyrazole derivatives on MDA-MB-231 cells found that these compounds could induce significant morphological changes indicative of apoptosis at low concentrations. The enhancement of caspase-3 activity further confirmed their potential as anticancer agents .
  • Diabetes Management :
    Another investigation reported the inhibitory effects of related pyrazole compounds on α-glucosidase and α-amylase enzymes, which are critical targets in diabetes management. The IC₅₀ values were comparable to standard antidiabetic drugs like Acarbose .

Q & A

Basic: What are the standard synthetic routes for 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters or diketones. For example, ethyl acetoacetate reacts with 4-bromophenylhydrazine in the presence of a formamidine derivative (e.g., DMF-DMA) to form the pyrazole ring. Subsequent hydrolysis under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid moiety . Key parameters include temperature control (70–90°C for cyclization) and stoichiometric ratios to minimize side products like regioisomers.

Advanced: How do substituent electronic effects influence regioselectivity during pyrazole ring formation?

Regioselectivity is governed by the electronic nature of substituents on the hydrazine and carbonyl precursors. The 4-bromophenyl group acts as an electron-withdrawing group, directing cyclization to favor the 1,3,5-trisubstituted pyrazole. Computational studies (e.g., DFT) can model transition states to predict regiochemical outcomes. Experimental validation via NMR (e.g., NOESY) or X-ray crystallography is critical to confirm product structure .

Basic: What spectroscopic techniques are used to characterize this compound?

  • FT-IR : Confirms carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • NMR : 1H^1H NMR identifies substituents (e.g., methyl groups at δ 2.1–2.5 ppm; aromatic protons from the bromophenyl group at δ 7.2–7.6 ppm). 13C^{13}C NMR resolves carbonyl carbons (~165 ppm) .
  • Mass Spectrometry : ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 297.03 for C₁₂H₁₁BrN₂O₂) .

Advanced: How can conflicting solubility data from different methods be resolved?

Discrepancies between theoretical (e.g., LogP predictions) and experimental solubility (e.g., shake-flask method) may arise due to polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and HPLC to assess purity. Solubility in DMSO (commonly >10 mM) should be cross-validated with light scattering techniques to detect aggregation .

Basic: What safety precautions are required when handling this compound?

Refer to GHS classifications: Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation. Store in a cool, dry place away from strong oxidizers. Decomposition products include CO/CO₂ and NOₓ, requiring proper ventilation .

Advanced: How does the bromophenyl group impact crystal packing and intermolecular interactions?

X-ray studies of analogous bromophenyl-pyrazoles reveal halogen bonding (C-Br···π interactions) and π-π stacking between aromatic rings. These interactions stabilize monoclinic or triclinic crystal systems, as seen in related compounds (e.g., 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, space group P2₁/c) .

Basic: What biological activities are associated with this scaffold?

Pyrazole-4-carboxylic acids exhibit antioxidant, anti-inflammatory, and kinase inhibitory activity. The bromophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Standard assays include DPPH radical scavenging (for antioxidants) and COX-2 inhibition (for anti-inflammatory activity) .

Advanced: How can computational methods predict electronic properties relevant to drug design?

DFT calculations (e.g., using B3LYP/6-31G**) model HOMO-LUMO gaps, electrostatic potential surfaces, and Mulliken charges. These predict reactivity sites (e.g., nucleophilic carboxylate oxygen) and guide derivatization for target engagement (e.g., kinase inhibition) .

Basic: What chromatographic methods are suitable for purity analysis?

  • HPLC : Use a C18 column with mobile phase (e.g., MeCN:H₂O + 0.1% TFA) and UV detection at 254 nm.
  • TLC : Silica gel 60 F₂₅₄, eluent (EtOAc:hexane = 1:1), Rf ~0.3–0.4 .

Advanced: How to address low yields in large-scale synthesis?

Optimize reaction parameters:

  • Catalysis : Use p-TsOH or InCl₃ to accelerate cyclization.
  • Workup : Acidify the hydrolysis mixture (pH 2–3) to precipitate the product, improving recovery.
  • Scale-up risks : Exothermic steps require jacketed reactors for temperature control .

Basic: How to confirm the absence of regioisomeric impurities?

Use 2D NMR (HSQC, HMBC) to assign substituent positions. For example, HMBC correlations between the methyl groups and pyrazole C-3/C-5 confirm regiochemistry. LC-MS with high-resolution mass filters (HRMS) detects trace impurities .

Advanced: What strategies stabilize the carboxylic acid moiety during storage?

Lyophilize the compound to remove residual solvents, which can promote decarboxylation. Store under inert gas (N₂/Ar) at −20°C. Add stabilizers (e.g., BHT) to prevent radical-mediated degradation .

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